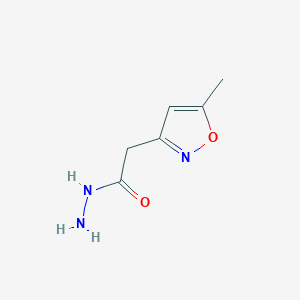

2-(5-Methylisoxazol-3-yl)acetohydrazide

Description

2-(5-Methylisoxazol-3-yl)acetohydrazide is a hydrazide derivative featuring a 5-methylisoxazole moiety. It is synthesized via the reaction of 5-methylisoxazole-3-carbohydrazide with arylisothiocyanates, followed by cyclization in basic conditions (e.g., aqueous K₂CO₃) to form triazol-3-thiol derivatives . This compound serves as a precursor for diverse heterocyclic systems, including 1,2,4-triazoles and S-β-D-acetylglucosides, which are explored for biological activities such as antimicrobial and anticancer properties .

Properties

CAS No. |

934172-41-5 |

|---|---|

Molecular Formula |

C6H9N3O2 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-(5-methyl-1,2-oxazol-3-yl)acetohydrazide |

InChI |

InChI=1S/C6H9N3O2/c1-4-2-5(9-11-4)3-6(10)8-7/h2H,3,7H2,1H3,(H,8,10) |

InChI Key |

ZLRRLPXAEDGQKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)CC(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituents significantly influence synthetic complexity and yield. For example, aromatic systems (e.g., 4-chlorophenoxy) achieve high yields (>80%) via straightforward hydrazine reactions , while heterocyclic backbones (e.g., xanthine) require prolonged heating .

- The target compound’s synthesis involves multi-step cyclization, typical for isoxazole-containing derivatives .

Key Observations :

- Antimicrobial Activity: 2-(Pyridine-2-ylamino)acetohydrazide derivatives exhibit potent antimicrobial effects (MIC ~30 μg/cm³), surpassing the target compound’s derivatives, which show moderate activity .

- Anticancer Activity: Benzothiazole acylhydrazones demonstrate broad-spectrum cytotoxicity, while 1,2,4-triazol-3-ylthioacetohydrazides show melanoma selectivity . The target compound’s derivatives require further optimization for enhanced efficacy.

Physicochemical and Selectivity Profiles

- Lipophilicity: Isoxazole and pyridine moieties enhance solubility compared to aromatic systems (e.g., 4-chlorophenoxy) .

- Selectivity : Benzothiazole derivatives exhibit cancer cell selectivity (e.g., 10-fold higher toxicity to C6 glioma vs. NIH3T3 fibroblasts) , whereas 1,2,4-triazol-3-ylthioacetohydrazides lack selectivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.